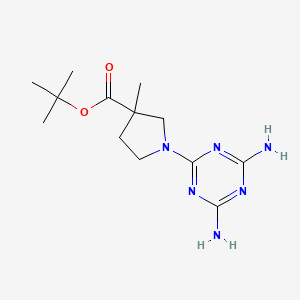![molecular formula C12H22N6O2 B7436597 Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate, also known as PTAM, is a chemical compound with potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate has potential applications in scientific research, particularly in the field of biochemistry. It can be used as a substrate for enzymes that catalyze the transfer of phosphate groups, such as protein kinases. This makes Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate useful in studying the mechanisms of cellular signaling pathways and the regulation of protein function.
Wirkmechanismus
Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate acts as a phosphate donor, transferring a phosphate group to target molecules through the action of protein kinases. This phosphorylation can change the activity, localization, and interactions of the target molecule, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate has been shown to have biochemical and physiological effects in various cellular systems. It can activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate has also been shown to inhibit the activity of protein phosphatases, which can lead to increased phosphorylation and activation of downstream targets.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate is also relatively expensive and may not be suitable for large-scale studies. Additionally, its use may be limited by the availability of specialized equipment and expertise required for its synthesis and analysis.
Zukünftige Richtungen
There are several potential future directions for research on Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate. One area of interest is its role in cancer biology, as aberrant phosphorylation of proteins is a hallmark of many types of cancer. Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate could be used to study the effects of protein phosphorylation on cancer cell proliferation and survival. Another area of interest is the development of Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate analogs with improved properties, such as increased potency or specificity for certain protein kinases. These analogs could be used to further elucidate the mechanisms of cellular signaling pathways and potentially lead to the development of new therapeutic agents.
Synthesemethoden
Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate can be synthesized through a multi-step process involving the reaction of 4,6-diamino-1,3,5-triazine with 3-bromo-4-methylpentanoic acid, followed by the addition of isopropyl alcohol and triethylamine. The resulting product is then purified through recrystallization to obtain Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate in high yield and purity.
Eigenschaften
IUPAC Name |
propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O2/c1-6(2)8(5-9(19)20-7(3)4)15-12-17-10(13)16-11(14)18-12/h6-8H,5H2,1-4H3,(H5,13,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZZUXQGUAVECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)OC(C)C)NC1=NC(=NC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-N-methyl-2-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436516.png)
![Ethyl 2-[1-cyano-2-[3-methyl-4-(trifluoromethoxy)phenyl]-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7436535.png)

![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B7436561.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)
![2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol](/img/structure/B7436574.png)
![2-[[2-(4-fluorophenyl)-2-methoxyacetyl]amino]-2-methyl-N-phenylpropanamide](/img/structure/B7436575.png)
![N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)
![3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)

![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)
![5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436609.png)